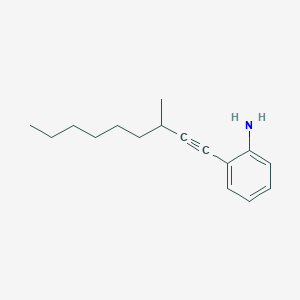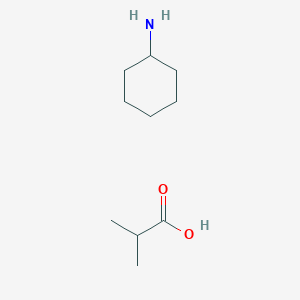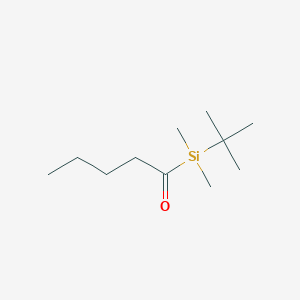
Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- is a specialized organosilicon compound. It is characterized by the presence of a silane group bonded to a (1,1-dimethylethyl)dimethyl(1-oxopentyl) moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- typically involves the reaction of appropriate silane precursors with (1,1-dimethylethyl)dimethyl(1-oxopentyl) reagents under controlled conditions. Common synthetic routes may include hydrosilylation reactions, where a silane compound reacts with an unsaturated organic compound in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing efficient catalysts to ensure high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired product on an industrial scale .
化学反应分析
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- can undergo various chemical reactions, including:
Oxidation: The silane group can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced silane derivatives.
Substitution: Halogenated silanes and other substituted silane compounds.
科学研究应用
Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- involves its interaction with molecular targets through its silane group. The silane group can form strong bonds with oxygen and other electronegative elements, facilitating various chemical transformations. The pathways involved may include hydrosilylation, oxidation, and substitution reactions .
相似化合物的比较
Similar Compounds
- Triethylsilane
- Trimethylsilane
- Phenylsilane
- Diphenylsilane
- Triphenylsilane
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and properties. Compared to other silanes, it may offer enhanced stability, reactivity, or compatibility with certain substrates, making it valuable for specialized applications .
属性
CAS 编号 |
111351-65-6 |
|---|---|
分子式 |
C11H24OSi |
分子量 |
200.39 g/mol |
IUPAC 名称 |
1-[tert-butyl(dimethyl)silyl]pentan-1-one |
InChI |
InChI=1S/C11H24OSi/c1-7-8-9-10(12)13(5,6)11(2,3)4/h7-9H2,1-6H3 |
InChI 键 |
XJYFLUCLXZUOBE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane](/img/structure/B14307854.png)

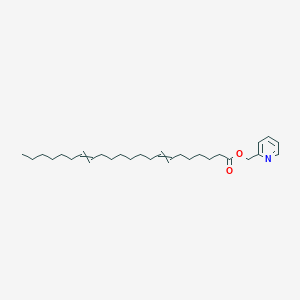
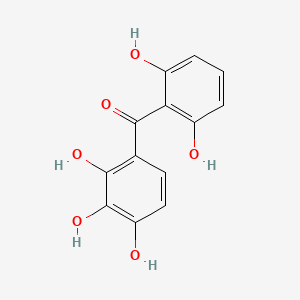
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl-](/img/structure/B14307874.png)
![Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14307884.png)
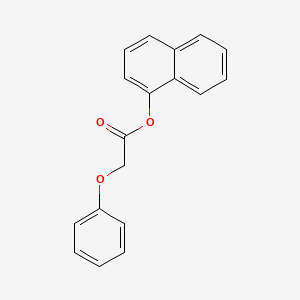
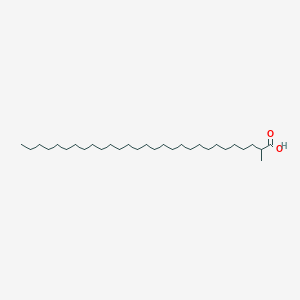
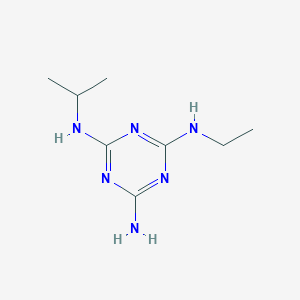
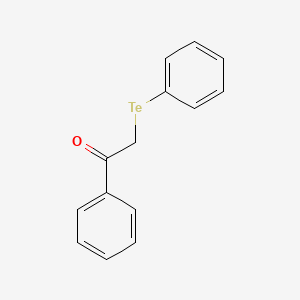
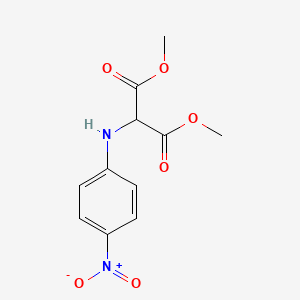
![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
